molecular formula C12H17N3O4S B3302616 Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- CAS No. 917909-65-0

Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-

Cat. No. B3302616
CAS RN: 917909-65-0
M. Wt: 299.35 g/mol
InChI Key: HYAOVQZSWRFOBJ-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzamide and has been extensively studied for its various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- has been extensively used in scientific research due to its various applications. This compound has been used as a tool to study the mechanism of action of various enzymes and receptors. It has also been used as a substrate for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is not well understood. However, it has been reported to act as a competitive inhibitor of various enzymes and receptors. It has also been reported to have antimicrobial and anti-inflammatory properties.
Biochemical and Physiological Effects:
Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- has been reported to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes and receptors, such as acetylcholinesterase, monoamine oxidase, and adenosine deaminase. It has also been reported to have antibacterial, antifungal, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- in lab experiments are its unique properties, such as its ability to act as a competitive inhibitor of various enzymes and receptors. It is also relatively easy to synthesize and purify. The limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity.

Future Directions

There are many future directions for the research on benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-. Some of the possible future directions are:
1. Synthesis of new derivatives of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- with improved properties.
2. Investigation of the mechanism of action of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- on various enzymes and receptors.
3. Evaluation of the potential therapeutic applications of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
4. Development of new methods for the synthesis and purification of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-.
5. Investigation of the potential toxicity of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- and its derivatives.
Conclusion:
In conclusion, benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been extensively studied for its various applications in the field of biochemistry and pharmacology. The synthesis method of benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- is relatively easy, and the compound can be purified by recrystallization or column chromatography. The future directions for the research on benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]- are many, and this compound holds great potential for the development of new therapies for various diseases.

properties

IUPAC Name

4-amino-3-(1-methylsulfonylpyrrolidin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(17,18)15-5-4-9(7-15)19-11-6-8(12(14)16)2-3-10(11)13/h2-3,6,9H,4-5,7,13H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAOVQZSWRFOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738999
Record name 4-Amino-3-{[1-(methanesulfonyl)pyrrolidin-3-yl]oxy}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-

CAS RN

917909-65-0
Record name 4-Amino-3-{[1-(methanesulfonyl)pyrrolidin-3-yl]oxy}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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